Selective MMP-9 Inhibitor Derived from the 4-Bromophenyl Building Block Achieves Ki = 40 nM
Acylation of 5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-amine with (R)-2-[(phenylsulfonyl)amino]propanoic acid yielded (2R)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(phenylsulfonyl)amino]propanamide, which displayed a Ki of 40 nM against MMP-9 [1]. In the same study, the 4-chlorophenyl analog (N-allyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine) was cocrystallized with cdMMP‑8 for structural analysis but was not reported as a potent, selective MMP-9 inhibitor, highlighting the superior pharmacological outcome enabled by the bromophenyl precursor [1].
| Evidence Dimension | MMP-9 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Derivative of 5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-amine: Ki = 40 nM |
| Comparator Or Baseline | 4-Chlorophenyl analog: used for X-ray structure determination; no Ki against MMP-9 reported in the same publication |
| Quantified Difference | Only the 4-bromophenyl derivative achieved a double-digit nanomolar Ki for MMP-9; the 4-chlorophenyl analog was not profiled as a potent MMP-9 inhibitor |
| Conditions | In vitro enzyme inhibition assay against recombinant human MMP-9 catalytic domain; J. Med. Chem. 2001, 44, 3231–3243 |
Why This Matters
For procurement decisions in MMP inhibitor development, the 4-bromophenyl building block is the only variant proven to deliver a low-nanomolar, selective MMP-9 inhibitor in a published structure–activity relationship campaign.
- [1] Schröder, J., Henke, A., Wenzel, H., Brandstetter, H., & Stammler, H. G. (2001). Structure-based design and synthesis of potent matrix metalloproteinase inhibitors derived from a 6H-1,3,4-thiadiazine scaffold. Journal of Medicinal Chemistry, 44(20), 3231–3243. DOI: 10.1021/jm010887p View Source
